N-(3-chloro-4-fluorophenyl)butanamide
Description
N-(3-Chloro-4-fluorophenyl)butanamide is a substituted butanamide derivative characterized by a 3-chloro-4-fluorophenyl group attached to the nitrogen atom of the butanamide backbone. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for functional group modifications to optimize biological activity, solubility, and metabolic stability.
Properties
Molecular Formula |
C10H11ClFNO |
|---|---|
Molecular Weight |
215.65 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)butanamide |
InChI |
InChI=1S/C10H11ClFNO/c1-2-3-10(14)13-7-4-5-9(12)8(11)6-7/h4-6H,2-3H2,1H3,(H,13,14) |
InChI Key |
UYAWTBAPXQONPN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)F)Cl |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications on the Aromatic Ring
a) N-(3-Chloro-4-fluorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide (Example 197, )
- Structure : Incorporates a fused imidazo-pyridine ring system linked to the butanamide group.
- Application : Acts as a human CTPS1 inhibitor for treating proliferative diseases. The chloro-fluoro substitution on the phenyl ring is critical for target specificity .
b) 5-Benzyl-N-(3-chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 51, )
- Structure : Features a tetrahydropyrimidine core with dual benzyl substitutions (2,4-difluorobenzyl and benzyl).
- Key Differences : The tetrahydropyrimidine ring introduces conformational rigidity, while the 2,4-difluorobenzyl group increases lipophilicity.
- The 3-chloro-4-fluorophenyl group contributes to electron-withdrawing effects, stabilizing the amide bond .
c) N-(3-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide ()
- Structure: Contains a 2-methylphenyl group with an amino substituent and a 2,4-dichlorophenoxy side chain.
- The dichlorophenoxy group introduces steric bulk, which may reduce metabolic degradation.
- Application: Not explicitly stated, but structural features suggest agrochemical or pharmacological use .
Substituent Effects on the Butanamide Backbone
a) N-(4-{[2-(4-Chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide ()
- Structure : Includes a 4-chlorophenylacetyl group conjugated to the butanamide nitrogen.
- Key Differences : The acetyl group increases molecular weight (344.83 g/mol) and introduces a ketone functionality, which may influence redox properties.
- Application : Likely explored for antimicrobial or anticancer activity due to the chlorophenyl moiety’s prevalence in such compounds .
b) N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide ()
- Structure : Substitutes the 4-fluorine in the target compound with a methyl group and adds a phenyl ring to the butanamide chain.
- Key Differences : The methyl group at the 2-position reduces steric hindrance, while the 4-phenyl extension enhances hydrophobicity.
- Application: Potential use in agrochemicals, as similar chloro-phenyl derivatives are common in pesticides .
Pharmacological and Physicochemical Properties
The table below summarizes key differences among analogs:
Key Observations :
Electron-Withdrawing Groups : The 3-chloro-4-fluorophenyl group in the target compound enhances metabolic stability by reducing oxidation susceptibility compared to unsubstituted phenyl analogs.
Biological Activity : Imidazo-pyridine and tetrahydropyrimidine derivatives exhibit higher target affinity due to planar heterocyclic systems, which facilitate interactions with enzyme active sites .
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